2-Fluoro-5-methylterephthalaldehyde
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Overview
Description
2-Fluoro-5-methylterephthalaldehyde is an organic compound with the molecular formula C9H7FO2. It is a derivative of terephthalaldehyde, where one hydrogen atom on the benzene ring is replaced by a fluorine atom and another by a methyl group. This compound is used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylterephthalaldehyde typically involves the fluorination of 5-methylterephthalaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of 5-methylterephthalaldehyde using a metal catalyst under controlled temperature and pressure conditions. This method can provide a higher yield and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-5-methylterephthalic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methylterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and detection.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylterephthalaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: The parent compound with two aldehyde groups on the benzene ring.
2-Fluoroterephthalaldehyde: Similar structure but without the methyl group.
5-Methylterephthalaldehyde: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-5-methylterephthalaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination can enhance its chemical reactivity and biological activity compared to its analogs. The fluorine atom can increase the compound’s stability and lipophilicity, while the methyl group can influence its electronic properties and steric effects .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-fluoro-5-methylterephthalaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-5H,1H3 |
InChI Key |
SZTLWZMYZGZYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C=O |
Origin of Product |
United States |
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